6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole
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Overview
Description
6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom and a cyclopentyl group in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole typically involves the following steps:
Cyclopentylation: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopentylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Cyclopentyl halides: Used for introducing the cyclopentyl group.
Palladium catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazole derivatives with different functional groups, which can be further explored for their chemical and biological properties.
Scientific Research Applications
6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential anticancer, antiangiogenic, and antioxidant activities.
Materials Science: Benzotriazole derivatives are used as corrosion inhibitors and UV stabilizers in polymers and coatings.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors involved in cancer cell proliferation and angiogenesis. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzoimidazole: A similar compound with a fluorine and methyl group instead of the triazole ring.
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another related compound with an indazole ring and carboxylic acid group.
Uniqueness
6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and cyclopentyl group enhances its reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
6-bromo-1-cyclopentylbenzotriazole |
InChI |
InChI=1S/C11H12BrN3/c12-8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
RSXCRCSRZFPLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC(=C3)Br)N=N2 |
Origin of Product |
United States |
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